1,3,6,8-Tetrabromopyrene

Description

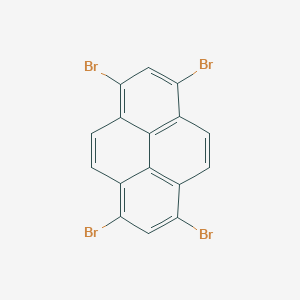

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetrabromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBKRTZIYOKNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029165 | |

| Record name | 1,3,6,8-Tetrabromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-63-2 | |

| Record name | 1,3,6,8-Tetrabromopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetrabromopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1,3,6,8-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,8-Tetrabromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-tetrabromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-TETRABROMOPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VWU1E395N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Photophysical Landscape of 1,3,6,8-Tetrabromopyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the photophysical properties of 1,3,6,8-tetrabromopyrene. While direct, experimentally determined photophysical data for this compound is sparse in peer-reviewed literature due to its primary role as a synthetic intermediate, this guide synthesizes its known physical characteristics, theoretical photophysical behavior, and the properties of its derivatives. The pronounced "heavy atom effect" induced by the four bromine substituents is a key determinant of its electronic properties, likely leading to significant fluorescence quenching and enhanced intersystem crossing. This document details generalized experimental protocols for the synthesis and comprehensive photophysical characterization of this compound, providing a foundational framework for researchers utilizing this compound in the development of novel materials.

Introduction

Pyrene (B120774) and its derivatives are a cornerstone in the field of organic electronics and fluorescence sensing due to their high quantum yields, long fluorescence lifetimes, and propensity for excimer formation. The strategic functionalization of the pyrene core allows for the fine-tuning of its photophysical and electronic properties. This compound serves as a crucial building block in this context, offering four reactive sites for the synthesis of star-shaped organic semiconductors and other complex molecular architectures.[1][2] However, the introduction of four heavy bromine atoms onto the pyrene core is expected to dramatically alter its photophysical behavior compared to the parent hydrocarbon.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₆Br₄ | [3] |

| Molecular Weight | 517.83 g/mol | |

| CAS Number | 128-63-2 | [4] |

| Appearance | Light green to white to orange powder/crystal | [4][5] |

| Melting Point | 416-420 °C | |

| Solubility | Very low solubility in common organic solvents | [5] |

Theoretical Photophysical Properties: The Heavy Atom Effect

The photophysical properties of this compound are predicted to be dominated by the intramolecular heavy atom effect.[6][7] This phenomenon arises from the presence of the four bromine atoms, which enhances spin-orbit coupling.[6]

Key Predicted Effects:

-

Fluorescence Quenching: The rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁) is expected to be significantly enhanced. This provides a rapid, non-radiative decay pathway that outcompetes fluorescence, leading to a very low fluorescence quantum yield.[6]

-

Enhanced Phosphorescence: While fluorescence is quenched, the increased population of the triplet state could potentially lead to observable phosphorescence, especially at low temperatures in a rigid matrix.

-

Shortened Excited-State Lifetime: The rapid ISC will drastically shorten the lifetime of the S₁ state.

Due to the lack of direct experimental data, a comparative look at a related, highly fluorescent pyrene derivative is instructive.

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference(s) |

| 1,3,6,8-Tetraphenylpyrene | 384 | 402 | Cyclohexane | [8] |

| This compound | Data not available | Data not available | - | - |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and photophysical characterization of this compound based on established procedures for pyrene derivatives.

Synthesis of this compound

This protocol is based on the direct bromination of pyrene in nitrobenzene (B124822).[5]

Reagents and Conditions:

-

Pyrene

-

Bromine

-

Nitrobenzene

-

Ethanol

Procedure:

-

Dissolve pyrene in nitrobenzene in a reaction flask with vigorous stirring.

-

Heat the solution to 80 °C.

-

Add bromine dropwise to the solution.

-

After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 12 hours.

-

Cool the mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid with ethanol.

-

Dry the product under vacuum to yield this compound.[5]

Caption: Workflow for the synthesis of this compound.

Photophysical Characterization

The following are generalized protocols for characterizing the photophysical properties. Due to the low solubility of this compound, these measurements would likely be performed on solid-state samples (thin films or powder).

-

Objective: To determine the wavelengths of light absorbed by the compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure (for thin film):

-

Prepare a thin film of this compound on a quartz substrate.

-

Place a blank quartz substrate in the reference beam path.

-

Place the sample in the sample beam path.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

-

-

Objective: To measure the emission spectrum of the compound upon photoexcitation.

-

Instrumentation: A spectrofluorometer.

-

Procedure (for solid sample):

-

Place the solid sample (powder or thin film) in a solid-state sample holder at a fixed angle to the excitation beam (e.g., 45°) to minimize reflection.

-

Set the excitation wavelength to a value determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.

-

-

Objective: To determine the efficiency of the conversion of absorbed photons to emitted photons.

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere.[9]

-

Procedure (Absolute Method):

-

Record the spectrum of the excitation source with the empty integrating sphere (blank measurement).

-

Place the sample inside the integrating sphere and record the spectrum of the scattered excitation light. The difference between this and the blank measurement gives the number of absorbed photons.

-

Record the emission spectrum of the sample under the same excitation conditions. The integrated area of this spectrum corresponds to the number of emitted photons.

-

The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[10]

-

-

Objective: To measure the excited-state lifetime.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a streak camera.[1][11]

-

Procedure (TCSPC):

-

Excite the sample with a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser).[8]

-

Detect the emitted single photons with a high-speed detector (e.g., a single-photon avalanche diode).

-

Measure the time delay between the laser pulse (start signal) and the arrival of the emitted photon (stop signal).

-

Construct a histogram of these time delays over many cycles.

-

Fit the resulting decay curve with an exponential function to determine the excited-state lifetime(s).

-

Caption: Generalized workflow for photophysical characterization.

Conclusion

This compound is a pivotal precursor in the synthesis of advanced organic materials. While its own photophysical properties are not extensively reported, theoretical considerations based on the heavy atom effect strongly suggest that it is a weakly fluorescent compound with efficient intersystem crossing. This makes it an interesting candidate for applications where triplet states are desirable, such as in phosphorescent emitters or photosensitizers, though its primary utility remains as a tetra-functionalized core for building larger, more complex chromophores. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize this compound and its derivatives, enabling further advancements in materials science and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C16H6Br4 | CID 67188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 128-63-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The Heavy-Atom Effect on the Photophysics of Aromatic Hydrocarbons in the Presence of Solid Clays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time-Resolved Photoluminescence (TRPL) | Swabian Instruments [swabianinstruments.com]

- 9. horiba.com [horiba.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Time-Resolved Photoluminescence Spectroscopy of Semiconductor Nanocrystals and Other Fluorophores [jove.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,6,8-Tetrabromopyrene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1,3,6,8-tetrabromopyrene, a key intermediate in the development of organic electronic materials and functionalized polycyclic aromatic hydrocarbons.[1][2][3] This document offers detailed experimental protocols, summarized data for key physical and chemical properties, and visual workflows to elucidate the synthetic and analytical processes.

Introduction

Pyrene (B120774), a polycyclic aromatic hydrocarbon, is a valuable scaffold in materials science due to its distinct photophysical and electronic properties.[2] Chemical modification of the pyrene core allows for the fine-tuning of these characteristics. Brominated pyrenes, particularly this compound, are highly versatile precursors for creating more complex, functional derivatives through various cross-coupling reactions.[2][4]

The bromination of pyrene occurs via an electrophilic aromatic substitution mechanism, which preferentially targets the electron-rich 1, 3, 6, and 8 positions (the non-K region).[2] This inherent regioselectivity makes the synthesis of this compound a robust and high-yielding process. This guide details the prevalent synthetic method and the standard techniques used for its characterization.

Synthesis of this compound

The most widely reported and efficient synthesis of this compound involves the direct bromination of pyrene using molecular bromine in a high-boiling point solvent, typically nitrobenzene (B124822).[5][6] The reaction proceeds at elevated temperatures to achieve exhaustive bromination at the target positions.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis follows a classical electrophilic aromatic substitution pathway. A source of electrophilic bromine (Br⁺) attacks the π-electron system of the pyrene ring, forming a resonance-stabilized carbocation known as a sigma complex. A base then removes a proton from the carbon bearing the bromine atom, which restores the aromatic system and yields the brominated product. This process is repeated until all four of the most reactive positions are substituted.

Caption: Figure 1: Mechanism of Electrophilic Bromination.

Experimental Protocol

The following protocol is a generalized procedure based on multiple reported syntheses.[5][7]

-

Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, combine pyrene (e.g., 10.0 g, 49.44 mmol) and nitrobenzene (e.g., 200 mL).[5]

-

Reagent Addition: While stirring vigorously, add liquid bromine (e.g., 11.14 mL, 217.55 mmol) dropwise to the solution at room temperature.[5] Some protocols initiate the addition at a slightly elevated temperature of 80 °C.[7]

-

Reaction: Heat the resulting mixture to 120-130 °C and maintain this temperature for 2 to 12 hours under a nitrogen atmosphere.[5][6][7] The reaction progress can be monitored by TLC. High yields are consistently reported across this time range.[5]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate.[5][7]

-

Purification: Collect the precipitate by filtration. Wash the solid sequentially with ethanol (B145695) and diethyl ether to remove residual nitrobenzene and unreacted bromine.[5]

-

Drying: Dry the resulting light green or yellowish solid under vacuum to obtain pure this compound.[1][7]

Synthesis Workflow Diagram

Caption: Figure 2: Synthesis Workflow for this compound.

Summary of Reaction Conditions

| Parameter | Value | Reference(s) |

| Starting Material | Pyrene | [1][5][7] |

| Brominating Agent | Molecular Bromine (Br₂) | [5][6][7] |

| Solvent | Nitrobenzene | [1][5][6][7] |

| Reaction Temperature | 120 - 130 °C | [5][6][7] |

| Reaction Time | 2 - 14 hours | [1][5][6] |

| Yield | 80 - 98% | [5][6] |

Characterization of this compound

The purified product is characterized using a suite of analytical techniques to confirm its identity and purity. Due to its high degree of symmetry and poor solubility, some standard techniques like ¹H NMR in common solvents are challenging.[7][8]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₆Br₄ | [7][9] |

| Molecular Weight | 517.83 g/mol | [7] |

| Appearance | Light green to yellow solid/needles | [1][5][7] |

| Melting Point | >300 °C; 416-420 °C | [3][7] |

| Solubility | Very low in common organic solvents (e.g., CDCl₃) | [7][8] |

Spectroscopic and Analytical Data

-

Elemental Analysis: For C₁₆H₆Br₄:

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing four bromine atoms. The monoisotopic mass is 513.72030 Da.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to extremely low solubility in solvents like CDCl₃, obtaining a well-resolved ¹H NMR spectrum is not typically feasible.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound, typically using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water.[10]

Characterization Workflow Diagram

Caption: Figure 3: Analytical Characterization Workflow.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The synthesis involves bromine, which is highly toxic and corrosive, and nitrobenzene, which is toxic and a suspected carcinogen; therefore, extreme caution is required.

Conclusion

The synthesis of this compound via direct bromination of pyrene in nitrobenzene is a well-established, high-yield method for producing this crucial chemical intermediate. While its characterization is straightforward for most analytical techniques, its poor solubility presents a notable challenge for solution-phase NMR analysis. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in materials science and organic synthesis, facilitating the reliable production and verification of this compound for further functionalization and application in advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 128-63-2 [chemicalbook.com]

- 9. This compound | C16H6Br4 | CID 67188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1,3,6,8-Tetrabromopyrene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6,8-Tetrabromopyrene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial intermediate and building block in the synthesis of advanced organic materials.[1] Its pyrene (B120774) core, functionalized with four bromine atoms at the 1, 3, 6, and 8 positions, provides a versatile platform for creating complex molecular architectures. The high reactivity of the pyrene ring can lead to multiple bromination sites, making the synthesis of the specific 1,3,6,8-isomer a process that requires careful control.[1] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of materials for organic electronics.

Chemical Structure and Identification

The fundamental structure of this compound consists of a pyrene backbone with bromine atoms substituted at the electronically reactive positions. This substitution pattern is key to its subsequent chemical transformations.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 128-63-2[2] |

| Molecular Formula | C₁₆H₆Br₄[2][3] |

| Molecular Weight | 517.83 g/mol [4] |

| InChI Key | ZKBKRTZIYOKNRG-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br[2] |

Physicochemical and Spectroscopic Properties

This compound is a solid material with very low solubility in common organic solvents, which can present challenges for its characterization by techniques such as NMR spectroscopy in standard deuterated solvents like CDCl₃.[5]

Physical Properties

| Property | Value |

| Appearance | Pale Yellow to Light Green Solid/Powder[5][6] |

| Melting Point | >300 °C[5]; 416-420 °C |

| Boiling Point (Predicted) | 548.2 ± 45.0 °C |

| Density (Predicted) | 2.284 ± 0.06 g/cm³[6] |

| Solubility | Very low solubility in common organic solvents.[5] Slightly soluble in nitrobenzene (B124822) when heated.[6] |

| Storage | Sealed in a dry environment at room temperature (10°C - 25°C).[6] |

Spectroscopic Data

| Technique | Observation |

| ¹H NMR | Spectra are not readily obtained in CDCl₃ due to very low solubility.[5] One source reports a spectrum in CDCl₃ showing a doublet at δ 7.71 ppm.[1] |

| Elemental Analysis | Theoretical for C₁₆H₆Br₄: C, 37.11%; H, 1.17%. Experimental: C, 36.85%; H, 1.23%.[5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct bromination of pyrene. Due to the high reactivity of the pyrene core, this electrophilic aromatic substitution must be carefully controlled to achieve the desired tetrasubstituted product with high selectivity.[1]

Experimental Protocol: Bromination of Pyrene

This protocol is a synthesis of methods described in the literature.[1][5]

Materials:

-

Pyrene (C₁₆H₁₀)

-

Bromine (Br₂)

-

Nitrobenzene (PhNO₂)

-

Sodium hydroxide (B78521) (NaOH) solution (0.1M)

-

Ethanol (B145695) (EtOH)

-

Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

-

In a three-necked flask, dissolve pyrene (e.g., 2.5 g, 12.3 mmol) in nitrobenzene (50 mL).[5]

-

Heat the mixture with vigorous stirring.

-

Slowly add liquid bromine (e.g., 8.75 g, 0.055 mol) dropwise to the solution at 80 °C.[5]

-

After the addition is complete, increase the temperature to 120-130 °C and reflux the mixture for 12-14 hours.[1][5][7] A gas absorption trap with NaOH solution should be used to neutralize the HBr gas produced.[1]

-

After the reaction, cool the mixture to room temperature. A solid product should precipitate.[5]

-

Collect the solid product by filtration.

-

To remove unreacted bromine, wash the solid with a dilute NaOH solution.[1]

-

Subsequently, wash the solid with water and then with ethanol (100 mL).[1][5]

-

Dry the resulting light green solid under a vacuum to obtain this compound. A yield of approximately 96% can be expected.[5]

A patented alternative involves carrying out the bromination in a highly concentrated aqueous suspension, using an oxidizing agent like sodium chlorate (B79027) to regenerate bromine from the hydrogen bromide byproduct.[8][9] This method is presented as more ecologically safe.[9]

Reactivity and Functionalization

The bromine atoms on the pyrene core are excellent leaving groups, making this compound a versatile precursor for further functionalization, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This compound is widely used in Suzuki and Sonogashira cross-coupling reactions.[10] These reactions allow for the introduction of a wide variety of aryl, vinyl, or alkynyl groups at the 1, 3, 6, and 8 positions, leading to the formation of "star-shaped" molecules with extended π-conjugation.[7][11]

-

Suzuki Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds. This is used to attach phenyl, thiophene, and other aromatic moieties.[10][11]

-

Sonogashira Coupling: Reacts with terminal alkynes, catalyzed by palladium and copper complexes, to introduce ethynyl (B1212043) groups.[7] This leads to precursors like 1,3,6,8-tetraethynylpyrene, another valuable building block.[12]

Applications in Materials Science and Organic Electronics

The ability to synthesize a variety of tetrasubstituted pyrene derivatives from this compound has positioned it as a key component in the field of organic electronics.[10][13]

-

Organic Light-Emitting Diodes (OLEDs): It is a synthetic building block for creating blue to green OLED emitters.[6] Derivatives such as 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene have been used as the active emitting layer in solution-processed OLEDs, demonstrating deep blue emission with high efficiency and brightness.[11][13]

-

Organic Semiconductors: The star-shaped molecules synthesized from this compound are soluble in common organic solvents, which allows for the solution-processing of electronic devices.[11][13] The extended π-conjugated system of these derivatives is essential for their charge transport properties.[7]

-

Conjugated Microporous Polymers (CMPs): The tetra-functional nature of its derivatives, such as 1,3,6,8-tetraethynylpyrene, makes them ideal monomers for synthesizing CMPs.[12] These polymers have high surface areas and unique electronic properties, with potential applications in photocatalysis and gas storage.[12]

-

Fluorescent Probes: The pyrene core is known for its fluorescent properties. Functionalized pyrenes can act as luminescent probes for detecting specific analytes.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation[2] |

| Eye Irritation | H319 | Causes serious eye irritation[2] |

| Respiratory Irritation | H335 | May cause respiratory irritation[2] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338[2].

Conclusion

This compound is a pivotal molecule in materials chemistry. Its well-defined structure and the reactivity of its four C-Br bonds provide a robust platform for the rational design and synthesis of novel organic materials. Through versatile cross-coupling reactions, it has been transformed into a range of functional molecules with tailored optoelectronic properties. Its most significant impact has been in the development of solution-processable materials for organic electronics, particularly for OLEDs, where its derivatives have demonstrated impressive performance as emitters. Continued research into the functionalization of this core structure will undoubtedly lead to further advancements in organic semiconductors, sensors, and porous materials.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C16H6Br4 | CID 67188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,3,6,8-テトラブロモピレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 128-63-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-4,5,9,10-tetraone | Benchchem [benchchem.com]

- 9. US4684753A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. chem.as.uky.edu [chem.as.uky.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. lookchem.com [lookchem.com]

Navigating the Challenges of 1,3,6,8-Tetrabromopyrene: A Technical Guide to its Solubility in Organic Solvents

For Immediate Release

This technical guide addresses the significant challenge of solubilizing 1,3,6,8-tetrabromopyrene, a key intermediate in the synthesis of advanced organic electronic materials. Addressed to researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive overview of the compound's solubility characteristics and outlines a detailed protocol for its quantitative assessment. The notoriously low solubility of this compound in common organic solvents presents a considerable hurdle in its application and further functionalization. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Core Technical Summary

This compound is a symmetrically substituted polycyclic aromatic hydrocarbon. Its planar structure and extensive π-conjugation, while desirable for electronic applications, contribute to strong intermolecular π-π stacking interactions in the solid state. These strong intermolecular forces are the primary reason for its characteristically poor solubility.

Multiple sources confirm the very low solubility of this compound in a range of common organic solvents.[1][2] This poor solubility is a well-documented challenge, to the extent that it can impede standard analytical characterization, such as obtaining a well-resolved ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃).[1][2] While precise quantitative data is scarce in publicly available literature, the consensus is that the compound is sparingly soluble at best under standard conditions.

To overcome this limitation, one common strategy is the chemical modification of the pyrene (B120774) core to introduce solubilizing groups. Research has shown that the synthesis of 1,3,6,8-tetrasubstituted pyrene derivatives can significantly improve solubility in organic solvents like chloroform (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and toluene, enabling their processing from solution for applications in organic light-emitting diodes (OLEDs).

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in the literature. It is important to note that "very low solubility" indicates that the compound does not dissolve to a significant extent, making quantitative analysis challenging.

| Organic Solvent | Qualitative Solubility | Reference |

| Chloroform (CHCl₃) | Very Low Solubility | [1] |

| Common Organic Solvents | Very Low Solubility | [1][2] |

Experimental Protocol for Determining the Solubility of Poorly Soluble Aromatic Compounds

Given the absence of readily available quantitative data for this compound, researchers will likely need to determine its solubility experimentally for their specific applications. The following protocol is adapted from established methods for determining the solubility of poorly soluble compounds containing aromatic rings, utilizing UV-Vis spectrophotometry. This method is advantageous due to its simplicity, speed, and cost-effectiveness, requiring equipment commonly available in most laboratories.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., toluene, chloroform, THF)

-

Spectrophotometer (UV-Vis)

-

Centrifuge

-

Vortex mixer or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the chosen organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Tightly seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) using a shaker or vortex mixer to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

-

To completely remove any suspended particles, centrifuge the saturated solution at a high speed.

-

Carefully collect the supernatant using a pipette. For highly accurate measurements, it is recommended to filter the supernatant through a chemically resistant syringe filter.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λ_max) for this compound to construct a calibration curve (Absorbance vs. Concentration). The relationship should be linear according to the Beer-Lambert Law.

-

Dilute the saturated supernatant solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the experimental temperature.

-

Experimental Workflow for Solubility Determination

References

An In-Depth Technical Guide to 1,3,6,8-Tetrabromopyrene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,3,6,8-tetrabromopyrene, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Properties and Data

This compound is a brominated derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon. Its chemical structure consists of a pyrene backbone with four bromine atoms substituted at the 1, 3, 6, and 8 positions.[1] This substitution pattern makes it a valuable precursor in the synthesis of various functional materials.[2][3][4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₆H₆Br₄ | [1][5][6][7] |

| Molecular Weight | 517.8 g/mol | [1][5] |

| Monoisotopic Mass | 513.72030 Da | [5] |

| CAS Number | 128-63-2 | [5][6][7] |

| Appearance | Light green or yellow-green solid | [8][9] |

| Melting Point | > 300°C | [8][9] |

| Solubility | Very low in common organic solvents | [8][9] |

Experimental Protocols

The primary method for synthesizing this compound is through the electrophilic bromination of pyrene. Several protocols have been reported, with variations in reaction conditions and purification methods.

Protocol 1: Bromination of Pyrene in Nitrobenzene (B124822)

This is a commonly cited method for the synthesis of this compound.

-

Materials:

-

Pyrene (C₁₆H₁₀)

-

Bromine (Br₂)

-

Nitrobenzene (C₆H₅NO₂)

-

Ethanol (B145695) (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

-

Procedure:

-

In a three-necked round-bottom flask, combine pyrene (e.g., 10.00 g, 49.44 mmol) and nitrobenzene (200 mL).[10]

-

With vigorous stirring, add bromine (e.g., 34.77 g, 11.14 mL, 217.55 mmol) dropwise to the solution.[10] In some variations, the initial addition is performed at 80°C.[8][9]

-

Heat the reaction mixture to 120°C and maintain this temperature for a period ranging from 2 to 12 hours, typically overnight, under a nitrogen atmosphere.[8][9][10]

-

After the reaction is complete, allow the mixture to cool to room temperature.[8][9][10]

-

Wash the solid product sequentially with ethanol and diethyl ether.[10]

-

Dry the product under vacuum to yield this compound as a light green solid.[8][9]

-

Protocol 2: Bromination in Aqueous Suspension

This method presents an alternative to using nitrobenzene, aiming for a more ecologically sound process.

-

Materials:

-

Pyrene

-

Water

-

Bromine

-

Sodium chlorate (B79027) (NaClO₃)

-

-

Procedure:

-

Prepare a highly concentrated aqueous suspension of pyrene with a pyrene-to-water weight ratio of 1:1.2 to 2.[11]

-

Add bromine dropwise to the suspension at a temperature of 40° to 65°C.[11]

-

Simultaneously, reoxidize the resulting hydrogen bromide to bromine using an oxidizing agent like sodium chlorate.[11]

-

Complete the bromination by heating the reaction mixture to a temperature between 70° and 130°C.[11]

-

After the reaction, any excess bromine is reduced to hydrogen bromide.[11]

-

The resulting this compound can then be subjected to an alkaline aftertreatment.[11]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the bromination of pyrene in nitrobenzene.

Applications in Research and Development

This compound is a key intermediate in the synthesis of advanced materials for organic electronics and other applications.

-

Organic Light-Emitting Diodes (OLEDs): It serves as a precursor for the synthesis of pyrene-centered starburst oligofluorenes, which are used in electroluminescent devices due to their film-forming ability and blue fluorescence.[2][3][9]

-

Metal-Organic Frameworks (MOFs): Through Suzuki or Sonogashira coupling reactions, this compound is used to create functionalized pyrene structures that act as organic ligands in the synthesis of MOFs.[4] These pyrene-based MOFs have potential applications in areas such as sensing and gas storage.[4]

-

Biomarker Research: It has been used as a surrogate for 1-hydroxypyrene, a biomarker for human exposure to carcinogenic polycyclic aromatic hydrocarbons (PAHs).[1] Its structural similarity allows for easier detection in biological samples.[1]

-

Molecular Electronics and Nanotechnology: The self-assembly of this compound on surfaces like gold has been studied to understand intermolecular forces, such as halogen bonding, which are crucial for the controlled fabrication of molecular-scale electronic components.

References

- 1. Buy this compound | 128-63-2 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00424C [pubs.rsc.org]

- 5. This compound | C16H6Br4 | CID 67188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 128-63-2 | FT62349 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 128-63-2 [chemicalbook.com]

- 10. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4684753A - Process for preparing this compound - Google Patents [patents.google.com]

In-Depth Technical Guide: 1,3,6,8-Tetrabromopyrene

CAS Number: 128-63-2

This technical guide provides a comprehensive overview of 1,3,6,8-tetrabromopyrene, a key intermediate in the synthesis of advanced organic materials. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis protocols, and its applications, particularly in the field of organic electronics.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below, providing a quick reference for its key properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₆Br₄ | [1] |

| Molecular Weight | 517.83 g/mol | |

| Melting Point | 416-420 °C | [1] |

| Boiling Point (Predicted) | 548.2 ± 45.0 °C | [1] |

| Density (Predicted) | 2.284 ± 0.06 g/cm³ | [1] |

| Appearance | Pale yellow to light green solid/powder | [2][3] |

| Solubility | Very low solubility in common organic solvents. Partially soluble in hot nitrobenzene (B124822). | [2][3] |

| CAS Number | 128-63-2 | [4] |

Applications in Research and Development

This compound is a crucial building block in materials science due to the electron-rich pyrene (B120774) core and the four reactive bromine sites.[5] The bromine atoms can be substituted through various cross-coupling reactions, making it a versatile precursor for a wide range of pyrene derivatives.[6]

Key application areas include:

-

Organic Electronics: It serves as a precursor for synthesizing star-shaped organic semiconductors used in solution-processed Organic Light-Emitting Diodes (OLEDs).[7][8] These materials exhibit good film-forming abilities and can produce deep blue fluorescence.[3][7]

-

Advanced Materials: It is used to create conjugated microporous polymers (CMPs), Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[9] These materials have high surface areas and unique electronic properties, making them suitable for applications in photocatalysis and sustainable energy.[9]

-

Synthetic Chemistry: The four bromine atoms at the 1, 3, 6, and 8 positions are readily displaced via reactions like Suzuki-Miyaura or Sonogashira couplings, allowing for the construction of complex, tetra-substituted pyrene architectures.[6][10]

Experimental Protocols

The primary method for synthesizing this compound is through the direct electrophilic bromination of pyrene.[11] The electron-rich 1, 3, 6, and 8 positions of the pyrene core are most susceptible to electrophilic attack.[6]

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is adapted from established literature procedures.[2][3]

Materials:

-

Pyrene (C₁₆H₁₀)

-

Bromine (Br₂)

-

Nitrobenzene (PhNO₂)

-

Ethanol (B145695) (EtOH)

Procedure:

-

In a three-necked flask equipped with a stirrer and dropping funnel, dissolve pyrene (2.5 g, 12.3 mmol) in nitrobenzene (50 mL) with vigorous stirring.

-

Heat the solution to 80 °C.

-

Slowly add a solution of bromine (8.75 g, 55 mmol) dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 120 °C and maintain it for 12 hours.[2]

-

Cool the mixture to room temperature. A solid precipitate will form.

-

Collect the solid product by filtration.

-

Wash the collected solid thoroughly with ethanol (100 mL) to remove unreacted starting materials and impurities.[2]

-

Dry the product under vacuum to yield this compound as a light green solid. The typical yield is around 96%.[2]

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Nitrobenzene is toxic and should be handled with care.

Protocol 2: Suzuki Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[6]

General Procedure:

-

To a reaction vessel, add this compound, the desired arylboronic acid (typically 4-5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or K₃PO₄).[12][13]

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.[13]

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Heat the mixture to reflux (typically 80-100 °C) and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired tetra-substituted pyrene derivative.

Visualized Workflow and Pathways

The following diagrams illustrate key experimental and logical workflows related to this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 128-63-2 [chemicalbook.com]

- 4. This compound | C16H6Br4 | CID 67188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.as.uky.edu [chem.as.uky.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lookchem.com [lookchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Core Principles of 1,3,6,8-Tetrabromopyrene's Electronic Structure: A Theoretical Guide

Introduction

1,3,6,8-tetrabromopyrene (TBP) is a key building block in the synthesis of advanced organic electronic materials.[1] Its planar, conjugated pyrene (B120774) core, functionalized with bromine atoms, provides a versatile platform for creating materials with tailored optoelectronic properties for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] Understanding the fundamental electronic structure of TBP is crucial for the rational design of these next-generation materials. This technical guide provides an in-depth overview of the theoretical methods used to calculate the electronic properties of this compound, presents key quantitative data, and outlines the computational protocols involved.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3] It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance of accuracy and computational cost.[3] DFT calculations for halogen-substituted pyrene compounds typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by calculations to determine its electronic properties.[4]

A systematic study on pyrene and its halogenated derivatives, including this compound, has been conducted using the B3LYP functional with a 6-31G(d,p) basis set.[4] This level of theory has been shown to provide reliable results for such systems.[5] The primary outputs of these calculations are the energies of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

Computational Workflow

The process of calculating the electronic structure of this compound using DFT follows a standardized workflow. This involves defining the initial molecular structure, performing a geometry optimization to find the most stable conformation, and then running a single-point energy calculation to obtain the final electronic properties.

Experimental Protocols: Computational Details

The theoretical calculations for this compound and related compounds are performed using specialized quantum chemistry software packages like Gaussian.[5] The methodologies cited in relevant studies provide a clear protocol for researchers looking to replicate or expand upon these findings.

| Parameter | Specification | Purpose |

| Theory | Density Functional Theory (DFT) | To model the electronic structure of the molecule.[4] |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, known for its accuracy in organic molecules.[3][4] |

| Basis Set | 6-31G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. This set includes polarization functions (d,p) for heavier atoms and hydrogen, respectively, to accurately model chemical bonds.[4] |

| Task | Geometry Optimization & Frequency Analysis | To find the stable, low-energy structure of the molecule and confirm it is a true minimum.[4] |

Core Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule.[6] The HOMO energy relates to the molecule's ability to donate an electron (ionization potential), while the LUMO energy corresponds to its ability to accept an electron (electron affinity).[7] The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter that influences the molecule's stability, reactivity, and optical properties.[6][7] A smaller gap generally implies higher reactivity and is often associated with materials that absorb light at longer wavelengths.[6]

Quantitative Data Summary

The following table summarizes the key electronic properties of this compound as calculated by DFT methods. These values provide a quantitative basis for comparing TBP with other materials and for predicting its behavior in electronic devices.

| Property | Symbol | Definition | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons. | Value from Ref.[4] |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital devoid of electrons. | Value from Ref.[4] |

| HOMO-LUMO Gap | Egap | ELUMO - EHOMO | Value from Ref.[4] |

| Ionization Potential | IP | Energy required to remove an electron (≈ -EHOMO).[7] | Value from Ref.[4] |

| Electron Affinity | EA | Energy released when an electron is added (≈ -ELUMO).[7] | Value from Ref.[4] |

| Chemical Potential | µ | µ = (EHOMO + ELUMO) / 2 | Value from Ref.[4] |

| Global Hardness | η | η = (ELUMO - EHOMO) / 2 | Value from Ref.[4] |

| Global Softness | S | S = 1 / (2η) | Value from Ref.[4] |

| Global Electrophilicity Index | ω | ω = µ² / (2η) | Value from Ref.[4] |

Note: Specific numerical values are reported in the full text of the cited reference[4]. The presence of electron-withdrawing bromine groups is expected to lower the HOMO and LUMO energy levels compared to unsubstituted pyrene.

Derived Properties and Chemical Reactivity

From the fundamental HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters, such as chemical potential, hardness, and the electrophilicity index, provide a conceptual framework for predicting the molecule's reactivity and stability.

The introduction of four bromine atoms to the pyrene core significantly influences its electronic structure. These electron-withdrawing groups generally lead to a stabilization (lowering) of both the HOMO and LUMO energy levels. This modification is critical for applications in organic electronics, as it can improve charge injection and transport properties by tuning the alignment of the molecule's energy levels with those of the electrodes.[1]

Theoretical calculations based on Density Functional Theory provide indispensable insights into the electronic structure of this compound. By determining key parameters such as HOMO and LUMO energies and the resulting HOMO-LUMO gap, researchers can predict the molecule's optoelectronic properties, stability, and chemical reactivity.[4][7] This knowledge is fundamental for the strategic design and synthesis of novel TBP-based derivatives for high-performance organic electronic devices, enabling a more efficient, targeted approach to materials discovery in this promising field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fkf.mpg.de [fkf.mpg.de]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. passer.garmian.edu.krd [passer.garmian.edu.krd]

Spectroscopic Profile of 1,3,6,8-Tetrabromopyrene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,6,8-tetrabromopyrene, a key intermediate in the synthesis of advanced organic materials. The following sections detail the available Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Given the compound's limited solubility, this guide also presents detailed experimental protocols suitable for acquiring spectroscopic data for poorly soluble aromatic compounds.

Spectroscopic Data

The inherent low solubility of this compound in common deuterated solvents presents a significant challenge for solution-state NMR analysis.[1] Consequently, obtaining high-resolution ¹H and ¹³C NMR spectra is not straightforward. The data presented below is based on general principles for aromatic compounds and available information for related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its very low solubility in many common organic solvents, obtaining a ¹H NMR spectrum in CDCl₃ has been reported as unsuccessful.[1] For poorly soluble compounds, solid-state NMR or the use of high-boiling deuterated solvents at elevated temperatures may be necessary.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-7 | 8.0 - 9.0 | Singlet |

| H-4, H-5, H-9, H-10 | 8.0 - 9.0 | Doublet |

Note: These are estimated values based on the deshielding effects in polycyclic aromatic hydrocarbons. The actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbons | Chemical Shift (δ, ppm) |

| C-Br | 120 - 130 |

| C-H | 125 - 135 |

| Quaternary C | 130 - 145 |

Note: These are approximate ranges for brominated aromatic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for substituted aromatic compounds.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| ~850 | C-H out-of-plane bend | Strong |

| 700 - 500 | C-Br stretch | Medium to Strong |

Note: The exact peak positions can be influenced by the physical state of the sample (e.g., KBr pellet, Nujol mull).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, like other pyrene (B120774) derivatives, is characterized by strong π→π* transitions. The parent pyrene molecule exhibits a maximum absorbance wavelength at 340 nm.[2] Bromination is expected to cause a bathochromic (red) shift in the absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane (B109758) | 350 - 400 | Not available |

| Chloroform | 350 - 400 | Not available |

Note: The absorption maxima of pyrene derivatives are sensitive to the solvent used.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, with special considerations for its low solubility.

NMR Spectroscopy (for Poorly Soluble Compounds)

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Due to low solubility in CDCl₃, alternative deuterated solvents such as tetrachloroethane-d₂, nitrobenzene-d₅, or dimethyl sulfoxide-d₆ should be considered.

-

Prepare a saturated or near-saturated solution by adding an excess of this compound to approximately 0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Gently heat the sample and sonicate to maximize dissolution.

-

Allow any undissolved solid to settle before placing the tube in the spectrometer.

-

Alternatively, for solid-state NMR, the powdered sample is packed into a suitable rotor.

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For solution-state NMR, it may be necessary to acquire data at elevated temperatures to increase solubility and improve spectral resolution.

-

A large number of scans may be required to obtain a satisfactory signal-to-noise ratio, especially for ¹³C NMR.

-

For solid-state NMR, cross-polarization magic-angle spinning (CP-MAS) techniques are typically employed.[4]

-

FT-IR Spectroscopy (Solid Sample)

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind the sample and KBr together to a fine powder using an agate mortar and pestle.[5]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in a suitable solvent.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-grade solvent such as dichloromethane or chloroform. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Due to low solubility, sonication may be required to dissolve the sample.

-

Filter the solution if any particulate matter is present.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-600 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the Potential Applications of Brominated Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene (B120774), a polycyclic aromatic hydrocarbon, exhibits unique photophysical and electronic properties that make it a valuable building block for a wide range of applications. The strategic introduction of bromine atoms onto the pyrene core offers a powerful tool to modulate these properties, enhancing their performance in organic electronics, chemical sensing, and biomedical imaging. This technical guide provides a comprehensive overview of the potential applications of brominated pyrene derivatives, with a focus on their synthesis, performance in devices, and underlying mechanisms of action. Detailed experimental protocols for the synthesis of key intermediates and the fabrication of organic electronic devices are provided, along with a compilation of quantitative performance data. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the structure-property relationships and application-specific functionalities of these versatile compounds.

Introduction

Pyrene and its derivatives are renowned for their high fluorescence quantum yields, excellent thermal stability, and good charge carrier mobility.[1] These properties have led to their extensive investigation for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[2] The functionalization of the pyrene core with bromine atoms provides a versatile strategy to fine-tune its electronic and optical properties. The position and number of bromine substituents significantly influence the molecular packing, energy levels, and reactivity of the resulting derivatives, thereby enabling the rational design of materials with tailored functionalities.[3] This guide explores the diverse applications of brominated pyrene derivatives, offering a technical resource for researchers in materials science, chemistry, and drug development.

Applications in Organic Electronics

Brominated pyrene derivatives have emerged as promising materials for various organic electronic devices due to their tunable semiconductor properties.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, brominated pyrene derivatives can function as hole-transporting materials (HTMs) and emitters. The introduction of bromine atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, facilitating efficient charge injection and transport.[4]

A notable example is 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), which has been successfully employed as an HTM in solution-processed OLEDs.[5] The presence of bromine atoms in the molecular structure can enhance charge carrier mobility.[4]

Quantitative Performance Data for Pyrene-Based OLEDs

| Compound/Material | Substitution Pattern | Host Material | EQEmax (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |

| Py-Br | 1-pyrenyl, 2,6-bis(4-bromophenyl)pyridine | CBP | 9.0 | 17300 | Not Specified | [5] |

| Compound B | 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | Non-doped | 4.3 | 290 at 7.5 V | (0.1482, 0.1300) | [6] |

| P2 | 9-phenyl-9-pyrenylfluorene substituted pyrene | Non-doped | 3.08 (cd/A) | 19885 | Not Specified | [6] |

Organic Field-Effect Transistors (OFETs)

The planar structure of the pyrene core facilitates π-π stacking, which is crucial for efficient charge transport in OFETs.[7] Bromination can further influence the solid-state packing and electronic properties of pyrene derivatives, impacting their performance as the active semiconductor layer. While extensive data on brominated pyrene derivatives in OFETs is still emerging, studies on related disubstituted pyrenes demonstrate their potential.

Quantitative Performance Data for Disubstituted Pyrene-Based OFETs

| Pyrene Derivative Core | Substituents | Dielectric | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |

| 1,8-disubstituted Pyrene | Thiophene and octyl chains | Polystyrene (PS) treated SiO₂ | 0.18 | Not Reported | [3] |

| 1,8-disubstituted Pyrene | Bithiophene and octyl chains | Polystyrene (PS) treated SiO₂ | ~0.004 | Not Reported | [3] |

Applications in Chemical Sensing

The strong fluorescence of pyrene derivatives can be modulated by the presence of specific analytes, making them excellent candidates for fluorescent chemosensors. Bromination can be used to tune the electronic properties of the pyrene core to enhance its sensitivity and selectivity towards target molecules or ions.

A common application is the detection of heavy metal ions, such as copper (Cu²⁺), through a "turn-off" fluorescence mechanism.[5][8] Upon binding of the metal ion to a chelating unit attached to the pyrene fluorophore, the fluorescence is quenched.

Mechanism of "Turn-Off" Fluorescence Sensing

The quenching of fluorescence in the presence of paramagnetic metal ions like Cu²⁺ can occur through several mechanisms, including Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence Quenching (CHEQ).[2][9]

-

Photoinduced Electron Transfer (PET): In the free sensor molecule, the lone pair of electrons on a heteroatom in the chelating group can transfer to the excited pyrene fluorophore, a non-radiative process that quenches fluorescence. Upon binding of a metal ion, the lone pair is engaged in coordination, inhibiting PET and leading to fluorescence enhancement (a "turn-on" sensor). Conversely, if the metal ion itself can act as an electron acceptor, it can facilitate an alternative PET pathway, leading to fluorescence quenching.[10][11]

-

Chelation-Enhanced Fluorescence Quenching (CHEQ): The paramagnetic nature of certain metal ions, like Cu²⁺, can induce non-radiative decay pathways upon complexation with the fluorophore, leading to fluorescence quenching.[12] This can involve energy transfer to the metal's d-orbitals.[9]

Photoinduced Electron Transfer (PET) and Chelation-Enhanced Quenching (CHEQ) Mechanisms.

Applications in Bioimaging

The high fluorescence quantum yield, photostability, and cell permeability of pyrene derivatives make them valuable probes for bioimaging.[2] Bromination can be used to modify the lipophilicity and spectral properties of these probes for targeted imaging of specific cellular compartments or analytes.

Pyrene-based probes can be designed to visualize cellular structures and monitor dynamic processes within living cells.[7] Their uptake into cells often occurs via endocytosis, a process where the cell membrane engulfs the probe to form an intracellular vesicle.

Cellular Uptake and Intracellular Trafficking

The journey of a pyrene-based fluorescent probe into a cell typically involves several steps:

-

Binding to the Cell Membrane: The probe may initially interact with the cell surface.

-

Endocytosis: The cell membrane then invaginates to form an endosome, encapsulating the probe. Common endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14][15]

-

Intracellular Trafficking: The endosome containing the probe is transported within the cell. It may fuse with other organelles, such as lysosomes.

-

Release and Targeting: Depending on the probe's design, it may be released from the endosome into the cytoplasm or specifically accumulate in certain organelles like mitochondria or the nucleus.[16]

Cellular Uptake and Trafficking of a Pyrene-Based Probe.

Experimental Protocols

Synthesis of Brominated Pyrene Precursors

5.1.1. Synthesis of 1,3,6,8-Tetrabromopyrene [3]

-

Combine pyrene (10.00 g, 49.44 mmol) and nitrobenzene (B124822) (200 mL) in a three-necked round-bottom flask.

-

Add bromine (34.77 g, 11.14 mL, 217.55 mmol) dropwise to the mixture.

-

Heat the resulting mixture at 120 °C overnight under a nitrogen atmosphere.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate and wash with ethanol (B145695) and diethyl ether.

-

The product is obtained as a light green solid (yield: ~98%).

5.1.2. Synthesis of 1,6- and 1,8-Dibromopyrene [3]

-

Combine pyrene (10.00 g, 49.44 mmol) with carbon tetrachloride (250 mL) in a three-necked round-bottom flask.

-

Add bromine (15.80 g, 5.07 mL, 98.89 mmol) dropwise over five hours under a nitrogen atmosphere.

-

Stir the resulting mixture overnight.

-

Filter the precipitate and wash with diethyl ether and hexane.

-

Perform fractional crystallization from toluene (B28343) to separate the isomers. The less soluble 1,6-dibromopyrene (B158639) crystallizes first as needle-like structures.

Synthesis of a Functional Brominated Pyrene Derivative

5.2.1. Synthesis of 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) [5]

This synthesis involves a multi-step process:

-

Synthesis of the α,β-unsaturated intermediate: Pyrene-1-carboxaldehyde undergoes a condensation reaction with 4-bromoacetophenone in the presence of sodium hydroxide.

-

Cyclization: The resulting intermediate undergoes cyclization in the presence of ammonium (B1175870) acetate (B1210297) to yield the final product, Py-Br.

-

The product is then purified by column chromatography.

Fabrication of Organic Electronic Devices

5.3.1. General Protocol for Solution-Processed OLED Fabrication [4][5]

Workflow for Solution-Processed OLED Fabrication.

5.3.2. Generalized Protocol for Vacuum-Deposited OFET Fabrication [17]

-

Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate thoroughly.

-

Semiconductor Deposition: Deposit the brominated pyrene derivative as the active semiconductor layer via thermal evaporation in a high-vacuum chamber. The substrate temperature during deposition is a critical parameter.

-

Source and Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask via thermal evaporation. This creates a top-contact, bottom-gate device architecture.

-

Annealing: The device may be annealed to improve the crystallinity of the organic semiconductor and the contact at the electrode-semiconductor interface.

-

Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer to determine the hole mobility, on/off ratio, and threshold voltage.

Bioimaging Protocol

5.4.1. General Protocol for Live-Cell Imaging with a Pyrene-Based Probe [7][18]

-

Cell Culture: Culture the desired cell line (e.g., HeLa cells) on a suitable imaging dish (e.g., glass-bottom dish) in an appropriate growth medium until they reach the desired confluency.

-

Probe Incubation: Prepare a solution of the pyrene-based fluorescent probe in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for a specific duration (e.g., 30 minutes) at 37 °C in a CO₂ incubator.

-

Washing: Remove the probe-containing medium and wash the cells with a physiological buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound probe.

-

Imaging: Add fresh imaging medium to the cells and visualize them using a fluorescence microscope (e.g., a confocal microscope) equipped with the appropriate excitation and emission filters for the pyrene fluorophore.

Conclusion

Brominated pyrene derivatives represent a versatile class of organic materials with significant potential across various scientific and technological domains. Their tunable electronic and photophysical properties, coupled with the synthetic accessibility of the pyrene core, make them highly attractive for the development of next-generation organic electronic devices, sensitive chemical sensors, and advanced bioimaging probes. This technical guide has provided a comprehensive overview of the current state of research in this field, offering detailed experimental protocols and performance data to aid researchers in the design and application of these promising materials. Further exploration into the synthesis of novel brominated pyrene structures and a deeper understanding of their structure-property relationships will undoubtedly unlock new and exciting applications in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Turkish Journal of Analytical Chemistry » Submission » A “Turn off” fluorescence sensor for Fe2+, Fe3+, and Cu2+ ions based on novel pyrene-functionalized chitosan [dergipark.org.tr]

- 9. The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interrogating the Role of Endocytosis Pathway and Organelle Trafficking for Doxorubicin-Based Combination Ionic Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Information for 1,3,6,8-Tetrabromopyrene